Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride - 1217983-12-4

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Catalog Number: EVT-3228287
CAS Number: 1217983-12-4
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthesis routes exist for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride. A common method involves the reaction of penicillanic acid derivatives with triethylamine. This reaction leads to a rearrangement, forming a mixture containing Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride along with other derivatives. [] Another approach utilizes the enzymatic resolution of racemic esters, specifically methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate, using a Klebsiella oxytoca hydrolase enzyme. This method allows for the separation and isolation of the desired (R)-enantiomer. []

Molecular Structure Analysis

The molecular structure of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride consists of a thiazolidine ring with a methyl ester group at the 4-position and two methyl groups at the 5-position. The hydrochloride salt indicates the protonation of the nitrogen atom in the ring. Structural analysis, including bond lengths and angles, can be determined using techniques like X-ray crystallography and NMR spectroscopy. Specifically, researchers utilized 1H and 13C NMR experiments to analyze the conformation and stereochemistry of diastereomeric sulfoxides derived from 1,3-thiazolidine derivatives, confirming the thiazolidine ring conformation through NOE studies. []

Chemical Reactions Analysis

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride exhibits reactivity as a nucleophile in various chemical reactions. For example, it reacts with methyl α-phthalimidomalonaldehydate to form racemic mixtures of (E)- and (Z)-isomers of methyl (E)-β-[4(S)-methoxycarbonyl-5,5-dimethylthiazolidin-3-yl]-α-phthalimidoacrylate. These isomers can be interconverted through iodine-catalyzed isomerization, favoring the thermodynamically more stable (Z)-isomer. [] Further illustrating its reactivity, researchers synthesized a specific boronic acid, 2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, designed as an analogue of tetrahedral intermediates in β-lactamase and DD-peptidase catalysis. []

Applications
  • Pharmaceuticals: It serves as an intermediate in developing novel drug candidates, particularly those targeting bacterial infections due to its structural similarity to penicillin derivatives. [] For example, it plays a role in synthesizing boronic acid inhibitors that target bacterial enzymes like β-lactamases. []
  • Agrochemicals: It can be used in the development of new herbicides and pesticides, leveraging the biological activity often associated with the thiazolidine ring. [, ]
  • Chemical probes: Its derivatives can be used as tools to study enzyme mechanisms and biological pathways. The boronic acid derivative mentioned earlier exemplifies its use in understanding the mechanism of β-lactamases. []

Methyl 3-Acetyl-5,5-dimethyl-2-(D-galacto-pentaacetoxypentyl)-1,3-thiazolidine-4-carboxylate 1-Oxides (Diastereomers)

Compound Description: This refers to a group of four diastereomeric sulfoxides derived from 1,3-thiazolidine. These compounds were studied using 1H and 13C NMR to determine their structure, conformation (particularly of the thiazolidine ring), and sulfoxide configuration. []

Relevance: These compounds share the core 1,3-thiazolidine ring system with Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride. The presence of various substituents on the thiazolidine ring in these diastereomers provides insights into the conformational behavior and stereochemistry of related compounds, including the target compound. []

(2R,4R)-N-ethoxyoxalyl-2-phenylthiazolidine-4-carboxylic acid

Compound Description: This compound serves as a precursor in the generation of 3-Carbethoxy-5-phenyl-5H,7H-thiazolidine[3,4-c]oxazol-4-ium-1-olate, a munchnone, which exhibits limited reactivity as a dipole. []

Relevance: Both this compound and Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride belong to the thiazolidine carboxylic acid family. The study of (2R,4R)-N-ethoxyoxalyl-2-phenylthiazolidine-4-carboxylic acid, specifically its conversion to a munchnone and its thermal reactivity, offers valuable insights into the potential chemical transformations and reactivity patterns of related thiazolidine derivatives, including the target compound. []

N-(1-ethoxycarbonyl-2-phenylvinyl)-2-phenyl-4-thioxo-1,3-thiazolidine

Compound Description: This compound is a product of the thermolysis of (2R,4R)-N-ethoxyoxalyl-2-phenylthiazolidine-4-carboxylic acid in acetic anhydride. []

Relevance: While structurally distinct from Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride in terms of substituents, this compound highlights the susceptibility of the thiazolidine ring to undergo ring-opening reactions under specific conditions, providing insights into the potential reactivity of the target compound under similar conditions. []

Methyl (3S)-3,4-dihydro-3-iodomethyl-1,4–2H-thiazine-6-carboxylate (6) and Methyl (3R)-3.4-dihydro-3-iodomethyl-2,2-dimethyl-1,4–2H-thiazine-6-carboxylate (20)

Compound Description: These compounds are dihydro-1,4-thiazine derivatives studied for their rearrangement reactions involving 1,3-sulfur migrations. Methyl (3S)-3,4-dihydro-3-iodomethyl-1,4–2H-thiazine-6-carboxylate (6) undergoes racemization upon heating, indicating a 1,3-sulphur migration mechanism. [] Similarly, Methyl (3R)-3.4-dihydro-3-iodomethyl-2,2-dimethyl-1,4–2H-thiazine-6-carboxylate (20) rearranges to Methyl (3R)-3,4-dihydro-3-isopropenyl-1,4–2H-thiazine-6-carboxylate (8) under similar conditions. []

Relevance: These compounds are structurally analogous to Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, differing by the presence of a double bond in the six-membered thiazine ring. The rearrangement reactions observed in these dihydro-1,4-thiazine derivatives offer insights into the potential for similar sulfur migrations in the target compound, particularly under heating conditions. []

Methyl (6S)-5,5-dimethyl-4-thia-1-azabicyclo[4,1,0]hept-2-ene-3-carboxylate (21)

Compound Description: This compound is a bicyclic thiazoline derivative that, upon heating, undergoes rearrangement to form Methyl (3R)-3,4-dihydro-3-isopropenyl-1,4–2H-thiazine-6-carboxylate (8), a product also observed in the rearrangement of Methyl (3R)-3.4-dihydro-3-iodomethyl-2,2-dimethyl-1,4–2H-thiazine-6-carboxylate (20). []

Relevance: Although structurally different from Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, this compound emphasizes the tendency of related sulfur-containing heterocycles to undergo ring rearrangements under thermal conditions, particularly those involving the formation of dihydro-1,4-thiazine derivatives. []

2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Compound Description: This compound is a boronic acid derivative designed as a tetrahedral intermediate analogue inhibitor of serine amidohydrolases, including bacterial β-lactamases and DD-peptidases. [] While showing inhibitory activity against class C β-lactamases, it surprisingly does not inhibit class A β-lactamases or bacterial DD-peptidases. []

Relevance: This compound represents a direct structural modification of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, where the ester group is replaced with a carboxylic acid and a boronic acid moiety is introduced at the 2-position. Its synthesis and evaluation as an enzyme inhibitor demonstrate the potential for using the core structure of the target compound as a scaffold for developing biologically active molecules. []

Methoxymethyl 6α-phthalimidopenicillanate (7) and Methoxymethyl 6β-phthalimidopenicillanate (1)

Compound Description: These are penicillin derivatives. Methoxymethyl 6β-phthalimidopenicillanate (1) undergoes a rearrangement in the presence of triethylamine, yielding a mixture that includes Methoxymethyl 6α-phthalimidopenicillanate (7) and 2-(3,6-dihydro-6-oxo-5-phthalimido-2H-1,3-thiazin-3-yl)-3-methylbut-2-enoic acid (17). []

Relevance: This reaction demonstrates the synthesis of a 1,3-thiazine ring from a penicillin derivative. This is relevant because Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride contains a thiazolidine ring, a five-membered ring analog of the six-membered thiazine ring. Understanding the reactivity and transformation of thiazine rings could provide insights into the chemistry of thiazolidine rings. []

2-(3,6-dihydro-6-oxo-5-phthalimido-2H-1,3-thiazin-3-yl)-3-methylbut-2-enoic acid (17)

Compound Description: This compound, possessing a 1,3-thiazine ring, is a product formed from the rearrangement of Methoxymethyl 6β-phthalimidopenicillanate (1). It is also a precursor to the racemate of methyl (E)-β-[4(S)-methoxycarbonyl-5,5-dimethylthiazolidin-3-yl]-α-phthalimidoacrylate (22). []

Relevance: Although this compound has a six-membered thiazine ring compared to the thiazolidine ring in Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, it serves as an intermediate in the synthesis of a compound containing the 5,5-dimethylthiazolidine moiety. This connection suggests potential synthetic routes for modifying the target compound and highlights the interplay between these related heterocyclic systems. []

Methoxymethyl (3S)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-6-phthalimido-1,4-thiazepine-3-carboxylate (10)

Compound Description: This compound is a thiazepine derivative identified as a potential intermediate in the formation of 2-(3,6-dihydro-6-oxo-5-phthalimido-2H-1,3-thiazin-3-yl)-3-methylbut-2-enoic acid (17) from the rearrangement of Methoxymethyl 6β-phthalimidopenicillanate (1). []

Relevance: While structurally distinct from Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride, its role as an intermediate in a reaction yielding a 1,3-thiazine derivative (and ultimately a thiazolidine derivative) suggests the potential for similar ring expansions or contractions in the reactions of the target compound. []

Methoxymethyl 6β-p-nitro-benzylideneaminopenicillanate (5)

Compound Description: This penicillin derivative, structurally similar to Methoxymethyl 6β-phthalimidopenicillanate (1), also undergoes an analogous rearrangement under comparable conditions. []

Relevance: This observation supports the notion that the rearrangement observed with Methoxymethyl 6β-phthalimidopenicillanate (1) is not limited to the specific phthalimido substituent and may be applicable to a broader range of penicillin derivatives. This further suggests that similar reactivity patterns and synthetic strategies could be explored for Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride and its analogs. []

Methyl (E)-β-[4(S)-methoxycarbonyl-5,5-dimethylthiazolidin-3-yl]-α-phthalimidoacrylate (22) and (Z)-isomer (23)

Compound Description: These are isomers containing a 5,5-dimethylthiazolidine moiety. The (E)-isomer (22) is formed from the methyl ester (16) of 2-(3,6-dihydro-6-oxo-5-phthalimido-2H-1,3-thiazin-3-yl)-3-methylbut-2-enoic acid (17) in the presence of sodium methoxide. [] The (Z)-isomer (23), the thermodynamically favored form, can be prepared through a diazomethane esterification reaction. []

Relevance: These isomers share the 5,5-dimethylthiazolidine unit with Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride. The synthesis of these isomers highlights different ways to incorporate the 5,5-dimethylthiazolidine moiety into more complex structures, showcasing the versatility of this specific thiazolidine derivative as a building block. []

Properties

CAS Number

1217983-12-4

Product Name

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

IUPAC Name

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

InChI

InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10-3)8-4-11-7;/h5,8H,4H2,1-3H3;1H

InChI Key

QECZGSADOSWQSO-UHFFFAOYSA-N

SMILES

CC1(C(NCS1)C(=O)OC)C.Cl

Canonical SMILES

CC1(C(NCS1)C(=O)OC)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.